molecular formula C25H25N3O5 B11020112 Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- CAS No. 951949-98-7

Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]-

Cat. No.: B11020112
CAS No.: 951949-98-7
M. Wt: 447.5 g/mol
InChI Key: WHDYYCQZQOQFNS-UHFFFAOYSA-N
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Description

Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzopyran ring, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethyl-2-oxo-2H-1-benzopyran-7-ol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 2-(1H-indol-3-yl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, 2-[[2-[(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]- lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

951949-98-7

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C25H25N3O5/c1-15-16(2)25(31)33-22-11-18(7-8-19(15)22)32-14-24(30)28-13-23(29)26-10-9-17-12-27-21-6-4-3-5-20(17)21/h3-8,11-12,27H,9-10,13-14H2,1-2H3,(H,26,29)(H,28,30)

InChI Key

WHDYYCQZQOQFNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

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